
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a t-butyl group at the alpha position and a benzyl ester at the gamma position, along with a hydrochloride salt. It is commonly used in organic synthesis and has applications in the pharmaceutical and chemical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride typically involves the esterification of L-glutamic acid. One common method includes the reaction of L-glutamic acid with t-butyl alcohol and benzyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Hydrolysis: Yields L-glutamic acid and the corresponding alcohols (t-butyl alcohol and benzyl alcohol).
Substitution: Forms various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release L-glutamic acid, which can then participate in various biochemical pathways. The t-butyl and benzyl groups can also influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride
- L-Glutamic acid alpha-tert-butyl ester
- L-Glutamic acid gamma-benzyl ester
Uniqueness
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride is unique due to the presence of both t-butyl and benzyl ester groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C16H24ClNO4 |
|---|---|
Molekulargewicht |
329.82 g/mol |
IUPAC-Name |
(2R)-2-amino-4-benzyl-2-tert-butylpentanedioic acid;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-15(2,3)16(17,14(20)21)10-12(13(18)19)9-11-7-5-4-6-8-11;/h4-8,12H,9-10,17H2,1-3H3,(H,18,19)(H,20,21);1H/t12?,16-;/m0./s1 |
InChI-Schlüssel |
SRTYZIHKVIHVKP-LDYGMWQQSA-N |
Isomerische SMILES |
CC(C)(C)[C@](CC(CC1=CC=CC=C1)C(=O)O)(C(=O)O)N.Cl |
Kanonische SMILES |
CC(C)(C)C(CC(CC1=CC=CC=C1)C(=O)O)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


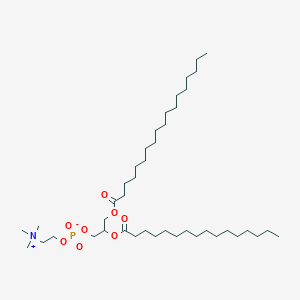
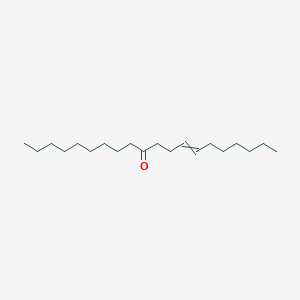
![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B15285423.png)
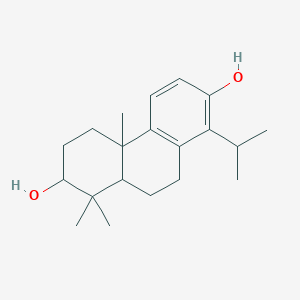
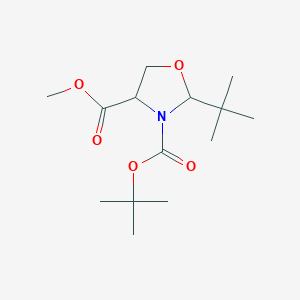
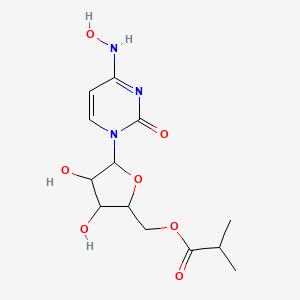
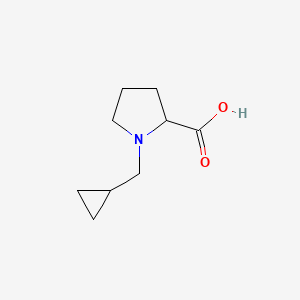
![D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B15285450.png)
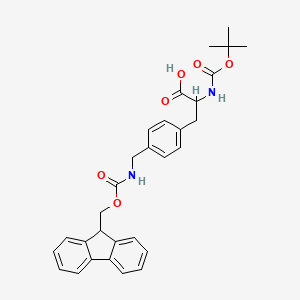
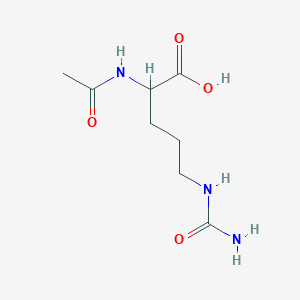
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride](/img/structure/B15285469.png)
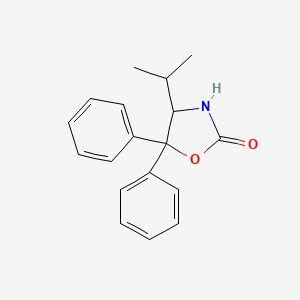
![2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide](/img/structure/B15285498.png)
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B15285500.png)
